
BI8622
概要
説明
準備方法
合成経路と反応条件
BI8622の合成は、中間体の調製から始まる複数のステップを伴います。 重要なステップには、ピリミジン環の形成と、その後のアミノメチル基とシアノ基の導入のための官能基化が含まれます . 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、反応を促進します .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は研究室で標準的な有機合成技術を使用して合成されています。 このプロセスには、高純度と収率を確保するための反応条件の厳格な制御が含まれます .
化学反応の分析
Solubility and Preparation
BI8622 is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and diluted in cell culture media (e.g., DMEM-F12) to working concentrations of 10 μM . Control treatments use 0.1% DMSO to account for solvent effects .
HUWE1 Inhibition Mechanism
This compound selectively inhibits HUWE1 by targeting its HECT domain, reducing auto-ubiquitination activity (in vitro IC50 = 3.1 μM) . This inhibition disrupts HUWE1-mediated ubiquitination of substrates such as MYC and MCL1, shifting their ubiquitination from K63-linked (associated with stability) to K48-linked (targeting proteasomal degradation) .
Key Findings:
- MYC Regulation : this compound decreases MYC protein levels in multiple myeloma (MM) cells by 40–60% without affecting mRNA, confirming post-translational regulation .
- MCL1 Degradation : Blocks UV-induced MCL1 ubiquitination in HeLa cells, stabilizing MCL1 and reducing apoptosis .
Selectivity and Specificity
This compound exhibits high specificity for HUWE1 over other HECT ligases (e.g., NEDD4, WWP1) at concentrations ≤50 μM .
Target | IC50 (μM) | Activity Against Other HECT Ligases |
---|---|---|
HUWE1 | 3.1 | >50 μM IC50 for 9 tested ligases |
NEDD4 | >50 | No inhibition |
Inflammasome Modulation
This compound suppresses activation of NLRP3, AIM2, and NLRC4 inflammasomes in macrophages:
- Reduces caspase-1 activation by 60–80% .
- Lowers IL-1β secretion by 70% in LPS/ATP-stimulated cells .
Antiviral Activity
In SARS-CoV-2-infected cells, this compound (20 μM) reduces viral titers by 90% by stabilizing Miz1, enhancing interferon responses .
Oncogenic Effects
Limitations
科学的研究の応用
Cancer Therapy
Case Study: Multiple Myeloma
- In a study involving multiple myeloma (MM) cell lines and primary cells from patients, treatment with 10 µM BI8622 for 48 hours resulted in significantly reduced cell viability across all tested MM cell lines. Notably, there was a heterogeneous response among primary MM cells, with some exhibiting higher sensitivity to this compound treatment than others .
Table 1: Efficacy of this compound on Different Cell Lines
Cell Line | IC50 (µM) | Response Type |
---|---|---|
MM1.S | 8.4 | Sensitive |
Ls174T | 3.1 | Sensitive |
PBMCs | >10 | Insensitive |
Other MM Cell Lines | Varies | Heterogeneous |
Immune Disorders
Case Study: Immune Thrombocytopenic Purpura (ITP)
- In an animal model of ITP, this compound was administered to assess its effects on platelet counts and immune responses. The results indicated that HUWE1 inhibition could modulate immune responses without adversely affecting normal hematopoiesis, suggesting potential therapeutic avenues for treating autoimmune conditions .
Table 2: Effects of this compound on ITP Model
Treatment Group | Platelet Count (x10^9/L) | Observations |
---|---|---|
Control | 8.5 - 12.5 | Normal platelet levels |
ITP + this compound | Increased | Improved platelet recovery |
Challenges and Limitations
While this compound shows promise as a therapeutic agent, its short serum half-life limits its effectiveness in vivo. This pharmacokinetic challenge necessitates further research into formulation strategies or combination therapies that could enhance its stability and bioavailability .
作用機序
BI8622は、ユビキチンリガーゼHUWE1を阻害することで効果を発揮します。 この阻害は、MCL1などの標的タンパク質のユビキチン化とそれに続く分解を阻止し、これらのタンパク質が細胞内に蓄積される原因となります . HUWE1の阻害は、大腸癌細胞におけるMYC依存性トランス活性化にも影響を与え、腫瘍の増殖を抑制します .
類似の化合物との比較
類似の化合物
BI8626: 類似の特性と応用を持つHUWE1の別の阻害剤.
UBA1阻害剤: ユビキチン活性化酵素UBA1を阻害する化合物で、ユビキチン化プロセスに影響を与えます.
NEDD4阻害剤: NEDD4ユビキチンリガーゼを阻害する化合物で、タンパク質分解経路に影響を与えます.
This compoundの独自性
This compoundは、HUWE1に対する高い特異性で独自であり、IC50は3.1 μMです . この特異性は、様々な生物学的プロセスや疾患におけるHUWE1の役割を研究するための貴重なツールとなっています。 さらに、this compoundは大腸癌細胞におけるMYC依存性トランス活性化を効果的に阻害することが示されており、治療薬としての可能性を強調しています .
類似化合物との比較
Similar Compounds
BI8626: Another inhibitor of HUWE1 with similar properties and applications.
UBA1 Inhibitors: Compounds that inhibit the ubiquitin-activating enzyme UBA1, affecting the ubiquitination process.
NEDD4 Inhibitors: Compounds that inhibit the NEDD4 ubiquitin ligase, impacting protein degradation pathways.
Uniqueness of BI8622
This compound is unique in its high specificity for HUWE1, with an IC50 of 3.1 μM . This specificity makes it a valuable tool for studying the role of HUWE1 in various biological processes and diseases. Additionally, this compound has been shown to effectively inhibit MYC-dependent transactivation in colorectal cancer cells, highlighting its potential as a therapeutic agent .
生物活性
BI8622 is a small molecule inhibitor targeting the E3 ubiquitin ligase HUWE1, which plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and immune response modulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different cell types, and potential therapeutic applications.
This compound inhibits HUWE1 by preventing its auto-ubiquitination and subsequent activity. This inhibition leads to the stabilization of several substrates that HUWE1 normally degrades, including MCL1 and MYC. The compound has been shown to exert its effects through several pathways:
- Inhibition of Ubiquitination : this compound has demonstrated IC50 values of approximately 3.1 μM in vitro for inhibiting HUWE1 activity . This inhibition was confirmed through multiple assays that assessed the degradation of MCL1 and other substrates.
- Impact on MYC Expression : The compound significantly reduces MYC expression across various cell lines, suggesting a post-translational regulatory mechanism mediated by HUWE1 .
Cancer Cell Lines
This compound has been extensively studied in cancer models, particularly in multiple myeloma (MM) and colon carcinoma:
- Multiple Myeloma : Inhibition of HUWE1 with this compound led to a significant reduction in the viability of MM cell lines resistant to standard treatments like dexamethasone and bortezomib. The compound induced cell cycle arrest in S and G2/M phases while decreasing G1 phase cells .
- Colon Carcinoma : this compound inhibited colony formation in Ls174T cells with an estimated IC50 value of 8.4 μM, demonstrating its potential as an anti-cancer agent .
Cell Line | IC50 (μM) | Effect on Viability |
---|---|---|
Ls174T | 8.4 | Suppressed colony formation |
MM.1R | Varies | Reduced viability (dexamethasone resistant) |
ANBL6-BR | Varies | Reduced viability (bortezomib resistant) |
Immune Response Modulation
Recent studies have highlighted this compound's role in modulating immune responses:
- Inflammasome Activation : Treatment with this compound significantly reduced caspase-1 activation and IL-1β production in both mouse and human cells, indicating its role in inhibiting NLRP3, AIM2, and NLRC4 inflammasome pathways . This suggests potential applications in inflammatory diseases.
Inflammasome Type | Effect of this compound |
---|---|
NLRP3 | Reduced caspase-1 activation |
AIM2 | Reduced IL-1β production |
NLRC4 | Inhibited assembly |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Multiple Myeloma Study : A study involving patient-derived MM samples revealed heterogeneous sensitivity to this compound, with a subgroup showing significant reduction in cell viability upon treatment. Notably, primary mononuclear cells from peripheral blood were largely unaffected by the drug, indicating a favorable therapeutic index .
- Viral Infection Response : In experiments with SARS-CoV-2 infected cells, this compound treatment resulted in significantly lower viral titers compared to untreated controls, suggesting that HUWE1 inhibition may enhance antiviral responses .
特性
IUPAC Name |
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHAXMJRQQTBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。